Product packaging for 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine(Cat. No.:CAS No. 313527-38-7)

2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1606693
CAS No.: 313527-38-7
M. Wt: 240.26 g/mol
InChI Key: MUPPQVXJEWJYFB-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine is a chemical compound based on the benzoxazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The benzoxazole moiety is a fluorescent heterocyclic core present in a variety of naturally occurring and synthetic biologically active compounds . Researchers are particularly interested in 2-substituted benzoxazole derivatives for their potential to interact with key biological targets . This compound serves as a valuable building block in organic synthesis and for the development of potential therapeutic agents. The primary research applications of this compound and related benzoxazole derivatives are in the areas of antimicrobial and anticancer research. Studies on similar 2-substituted benzoxazoles have demonstrated potent antibacterial activity, especially against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus , as well as against Gram-negative strains such as Escherichia coli . The antimicrobial mechanism of action for some derivatives has been linked to the inhibition of the bacterial enzyme DNA gyrase, an essential and attractive target for antibacterial agents . Furthermore, many benzoxazole derivatives exhibit cytotoxic effects and show promise in anticancer research, with selective toxicity against various cancer cell lines, indicating their potential as future anticancer agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2 B1606693 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine CAS No. 313527-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-11-4-2-3-9(7-11)14-16-12-8-10(15)5-6-13(12)18-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPPQVXJEWJYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352905
Record name 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313527-38-7
Record name 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 3 Methoxyphenyl 1,3 Benzoxazol 5 Amine and Its Analogues

Strategies for the Synthesis of the 1,3-Benzoxazole Core

The formation of the 1,3-benzoxazole ring system is a cornerstone of heterocyclic chemistry, with applications extending into medicinal chemistry and materials science. The key synthetic approaches are characterized by the method of ring closure and the nature of the precursors employed.

Cyclocondensation Reactions

Cyclocondensation reactions represent the most traditional and widely employed method for synthesizing 1,3-benzoxazoles. These reactions typically involve the condensation of a 2-aminophenol (B121084) with a carbonyl-containing compound, followed by cyclization to form the benzoxazole (B165842) ring.

One common approach is the reaction of 2-aminophenols with carboxylic acids or their derivatives (e.g., acyl chlorides, esters). For instance, 5-amino-2-(p-substituted-phenyl)benzoxazole derivatives have been synthesized by heating 2,4-diaminophenol (B1205310) with the corresponding carboxylic acids in the presence of polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.

The condensation of 2-aminophenols with aldehydes is another versatile route. This reaction often proceeds via an initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization. Various catalysts, including metal-based systems and milder, greener alternatives, have been developed to facilitate this transformation. For example, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium. organic-chemistry.org

Furthermore, the reaction of 2-aminophenols with β-diketones provides a pathway to 2-substituted benzoxazoles. A combination of a Brønsted acid and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones, tolerating a range of substituents on the aminophenol ring.

ReactantsCatalyst/ConditionsProductReference
2-Aminophenol, AldehydeSamarium triflate, Water2-Substituted benzoxazole organic-chemistry.org
2,4-Diaminophenol, Carboxylic acidPolyphosphoric acid (PPA)5-Amino-2-arylbenzoxazole
2-Aminophenol, β-DiketoneBrønsted acid, CuI2-Substituted benzoxazole

Oxidative Cyclization Approaches

Oxidative cyclization methods provide an alternative to classical condensation reactions and often proceed under milder conditions. These methods typically involve the formation of a C-O or C-N bond through an oxidative process.

A notable example is the intramolecular cyclization of phenolic Schiff bases (phenolic azomethines). These intermediates, formed from the condensation of a 2-aminophenol and an aldehyde, can be cyclized to the corresponding benzoxazole using an oxidizing agent.

Another approach involves the oxidative cyclization of o-hydroxy-N-aryl-N,N-dialkylformamidines . This reaction can be mediated by visible light in the presence of a photoredox catalyst, offering a green and efficient route to 2-aminobenzoxazole (B146116) derivatives. organic-chemistry.org The use of elemental sulfur as an oxidant has also been reported for the oxidative cyclization of 2-aminophenols with ketones or alkenes. organic-chemistry.org

PrecursorOxidant/ConditionsProductReference
Phenolic Schiff baseOxidizing agent2-Arylbenzoxazole
o-Hydroxy-N-aryl-N,N-dialkylformamidineVisible light, Photoredox catalyst2-Aminobenzoxazole derivative organic-chemistry.org
2-Aminophenol and Ketone/AlkeneElemental sulfur2-Alkyl/Arylbenzoxazole organic-chemistry.org

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules, including 1,3-benzoxazoles. These methods often offer high efficiency and functional group tolerance.

One prominent strategy is the palladium-catalyzed C-H activation/C-O cyclization . This approach involves the direct functionalization of a C-H bond on the aromatic ring of a phenol (B47542) derivative, followed by intramolecular cyclization to form the oxazole (B20620) ring. This method can be used to construct a variety of substituted benzoxazoles.

Another important route involves palladium-catalyzed coupling reactions to assemble a precursor molecule that can then undergo cyclization. For example, a sequential one-pot procedure for the synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles involves an initial palladium-catalyzed aminocarbonylation of aryl or vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure. organic-chemistry.org

StrategyKey FeaturesProductReference
C-H activation/C-O cyclizationDirect functionalization of C-H bondsSubstituted benzoxazoles
Sequential aminocarbonylation/cyclizationOne-pot procedure from aryl/vinyl bromides2-(Hetero)aryl/Styryl benzoxazoles organic-chemistry.org

Green Chemistry Approaches to Benzoxazole Synthesis

In recent years, there has been a significant focus on developing more environmentally benign synthetic methods. For benzoxazole synthesis, this has translated into the use of alternative energy sources and recyclable catalysts.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the condensation of 2-aminophenols with various carbonyl compounds. researchgate.net This technique offers a more energy-efficient alternative to conventional heating.

The use of ionic liquids as recyclable catalysts and reaction media has also gained traction. Brønsted acidic ionic liquids, for instance, have been employed as efficient and reusable heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions.

Furthermore, conducting reactions in water as a solvent is a key aspect of green chemistry. The use of catalysts like samarium triflate has enabled the efficient synthesis of benzoxazoles in aqueous media. organic-chemistry.org

Green ApproachExampleAdvantagesReference
Microwave-assisted synthesisCondensation of 2-aminophenols and aldehydesReduced reaction times, improved yields researchgate.net
Ionic LiquidsBrønsted acidic ionic liquid as catalystRecyclable catalyst, solvent-free conditions
Aqueous MediaSamarium triflate catalyzed synthesisEnvironmentally benign solvent organic-chemistry.org

Targeted Synthesis of 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine

The synthesis of the specific molecule this compound requires a tailored approach that incorporates the desired substituents onto the benzoxazole core. Precursor-based routes are the most common strategies for achieving this.

Precursor-Based Synthetic Routes (e.g., Nitro Group Reduction)

A common and effective strategy for introducing an amine group at the 5-position of the benzoxazole ring is through the reduction of a corresponding nitro-substituted precursor. This two-step approach involves first the synthesis of the 5-nitrobenzoxazole (B1301649) derivative, followed by its reduction to the desired 5-aminobenzoxazole.

The synthesis of the nitro precursor, 2-(3-methoxyphenyl)-5-nitro-1,3-benzoxazole , can be achieved through the condensation of 4-nitro-2-aminophenol with 3-methoxybenzaldehyde (B106831) or a related carboxylic acid derivative. For example, the reaction can be carried out by heating the reactants in the presence of an oxidizing agent like sodium metabisulfite (B1197395) in a suitable solvent. scholarsresearchlibrary.com

Once the nitro-substituted benzoxazole is obtained, the nitro group is reduced to an amine group. A variety of reducing agents can be employed for this transformation. A common method involves catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net Alternatively, chemical reducing agents such as iron powder in the presence of an acid (e.g., ammonium (B1175870) chloride) can also be used effectively. researchgate.net

Another precursor-based route involves the direct condensation of 2,4-diaminophenol with 3-methoxybenzoic acid . This reaction is typically carried out at elevated temperatures in the presence of a dehydrating agent and catalyst such as polyphosphoric acid (PPA). researchgate.net This one-step method directly yields the desired this compound.

Precursor 1Precursor 2Key Step/ReagentProductReference
4-Nitro-2-aminophenol3-MethoxybenzaldehydeCondensation/Oxidation2-(3-Methoxyphenyl)-5-nitro-1,3-benzoxazole scholarsresearchlibrary.com
2-(3-Methoxyphenyl)-5-nitro-1,3-benzoxazole-Nitro group reduction (e.g., Pd/C, H₂)This compound researchgate.net
2,4-Diaminophenol3-Methoxybenzoic acidCondensation (PPA)This compound researchgate.net

Introduction of the Methoxyphenyl Moiety

The primary and most traditional method for constructing the 2-aryl-benzoxazole core involves the condensation of a 2-aminophenol with a corresponding aldehyde or carboxylic acid derivative. rsc.orgglobalresearchonline.net In the synthesis of this compound, this involves the reaction of 3-amino-4-hydroxyaniline (or its nitro precursor, 4-hydroxy-3-nitroaniline, followed by reduction) with 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

The general mechanism for this transformation begins with the condensation of the 2-aminophenol and an aldehyde to form a phenolic Schiff base (or imine) intermediate. nih.gov This intermediate then undergoes oxidative cyclization to yield the final 2-arylbenzoxazole. acs.org A variety of reagents and catalysts have been developed to promote this cyclization efficiently. For instance, one practical approach uses activated carbon in xylene under an oxygen atmosphere, which facilitates the direct synthesis from substituted 2-aminophenols and aldehydes. acs.org Another established method involves heating the starting materials in the presence of polyphosphoric acid (PPA). researchgate.net

The choice of coupling partner for the 2-aminophenol derivative offers significant flexibility. While aldehydes are common, other substrates like carboxylic acids, ortho-esters, and isothiocyanates can also be used under different catalytic conditions to introduce the desired 2-aryl group. researchgate.netnih.gov

Functionalization at the 5-Amine Position

The amine group at the 5-position of the benzoxazole ring is a versatile handle for introducing a wide range of functional groups, significantly altering the molecule's properties. Standard amine derivatization techniques are readily applicable.

One of the most common modifications is acylation , where the 5-amino group is converted to an amide. This is typically achieved by reacting the 5-aminobenzoxazole with an acyl chloride or carboxylic acid. For example, various 2-(pyridinyl)benzo[d]oxazol-5-amine compounds have been successfully condensed with different acyl chlorides to produce a library of amide derivatives in good to excellent yields. mdpi.com

Another key functionalization is sulfonylation . Reacting the 5-aminobenzoxazole with a sulfonyl chloride, such as p-toluenesulfonyl chloride or dansyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding sulfonamide. researchgate.netresearchgate.net This strategy has been used to synthesize series of 5-(4-nitro/aminophenylsulfonamido)benzoxazoles. researchgate.net

Derivatization Strategies for Enhancing Molecular Complexity

Building upon the core structure of this compound, various derivatization strategies can be employed to systematically explore the chemical space and refine molecular properties.

Amine Group Modifications (e.g., Schiff Bases)

The primary amine at the 5-position is a prime site for modification, most notably through the formation of Schiff bases (or imines). A Schiff base is formed through the condensation reaction of a primary amine with an aldehyde or a ketone. derpharmachemica.com This reaction creates a carbon-nitrogen double bond, known as an azomethine group. derpharmachemica.com

For 5-aminobenzoxazole analogues, this involves reacting the amine with a variety of substituted aromatic or aliphatic aldehydes. orientjchem.org The reaction is typically carried out by refluxing the two components in an alcoholic solvent, sometimes with a catalytic amount of acid like glacial acetic acid. orientjchem.org This approach has been used to generate extensive libraries of benzoxazole-based Schiff bases for various screening purposes. orientjchem.orgnih.gov The formation of Schiff bases introduces significant structural diversity and provides a platform for creating more complex metal complexes, as the N2O2 donor set can chelate with various transition metals. nih.gov

Substituent Variations on the Phenyl Ring at Position 2

The identity and position of substituents on the 2-phenyl ring profoundly impact the electronic properties and three-dimensional shape of the molecule. While the parent compound features a methoxy (B1213986) group at the 3-position, synthetic analogues often incorporate a wide array of other substituents to probe structure-activity relationships. mdpi.comnih.gov

Studies have shown that varying the substituent on the 2-phenyl ring significantly affects biological activity. For instance, in one study on tyrosinase inhibition, replacing a 4-hydroxyl group on the phenyl ring with a 4-methoxyl group led to a significant reduction in inhibitory potency. nih.gov Similarly, a study on antitumor activity found that a trifluoromethylphenyl group at the para-position of the 2-phenyl ring conferred antibacterial properties. researchgate.net

The synthesis of these analogues typically follows the standard benzoxazole formation pathways, where a library of substituted benzaldehydes or benzoic acids is reacted with the appropriate 2-aminophenol. nih.govresearchgate.net The scope of this reaction is broad, tolerating both electron-donating and electron-withdrawing groups on the phenyl ring. acs.orgorganic-chemistry.org

Table 1: Examples of Substituent Variations on the 2-Phenyl Ring and Their Reported Effects.
Substituent at Position 2Starting AldehydeReported Observation/ActivityReference
2,4-dihydroxyphenyl2,4-dihydroxybenzaldehydeStrong tyrosinase inhibition. nih.gov nih.gov
2,4-dimethoxyphenyl2,4-dimethoxybenzaldehydeWeak tyrosinase inhibition. nih.gov nih.gov
4-hydroxyphenyl4-hydroxybenzaldehydeModerate tyrosinase inhibition. nih.gov nih.gov
4-methoxyphenyl4-methoxybenzaldehydeReduced tyrosinase inhibition compared to 4-OH. nih.gov nih.gov
4-nitrophenyl4-nitrobenzaldehydeHigh yield (92%) in Ru-catalyzed synthesis. acs.org acs.org
4-(trifluoromethyl)phenyl4-(trifluoromethyl)benzaldehydeCompound showed antibacterial activity. researchgate.net researchgate.net

Modifications of the Benzoxazole Ring System

While derivatization of substituents is more common, direct modification of the fused benzoxazole ring system itself is also possible. The aromaticity of the benzoxazole system makes it relatively stable, but it possesses reactive sites that allow for functionalization. wikipedia.org

Substituents can be introduced onto the benzene (B151609) portion of the ring system. For example, studies have investigated the effect of placing chloro, methyl, or nitro groups at various positions (e.g., 5- or 6-) on the benzoxazole core. nih.govresearchgate.net These modifications are typically introduced by starting with an appropriately substituted 2-aminophenol. nih.gov The presence of these substituents can influence mesophase stability in liquid crystals or biological activity. mdpi.comresearchgate.net

The oxazole ring itself is generally less reactive than the appended amine or phenyl groups, but its stability can be influenced by the substituent at the 2-position. For instance, the oxazole ring is susceptible to hydrolysis under certain conditions, a process that can be affected by the electronic nature of the 2-substituent. researchgate.net

Advanced Synthetic Techniques and Catalysis in Benzoxazole Chemistry

Modern organic synthesis has moved towards developing more efficient, sustainable, and versatile methods. The synthesis of benzoxazoles has benefited greatly from these advancements, with numerous catalytic systems and techniques being reported. nih.govijpbs.com

Catalysis: A wide range of catalysts have been employed to facilitate the key condensation and cyclization steps. These include:

Metal Catalysts: Palladium, copper, ruthenium, zinc, and samarium-based catalysts are frequently used. acs.orgacs.orgijpbs.comorganic-chemistry.org For example, a palladium-supported nanocatalyst has been used for the one-pot synthesis of 2-phenylbenzoxazoles from 2-aminophenol and aldehydes with good to excellent yields. rsc.orgnih.gov Ruthenium catalysts have been employed in acceptorless dehydrogenative coupling reactions of primary alcohols with 2-aminophenols. acs.org

Nanocatalysts: Nanomaterials such as TiO2–ZrO2 and strontium carbonate have been reported as efficient and reusable catalysts, often allowing for reactions under milder, more environmentally friendly conditions. rsc.orgnih.gov

Ionic Liquids: Brønsted acidic ionic liquids have been developed as green, recyclable catalysts for benzoxazole synthesis, often enabling reactions to proceed under solvent-free conditions at elevated temperatures. nih.govnih.gov

Organocatalysts: Simple organic molecules and polymers have also been used. An isosorbide-initiated polyamine organocatalyst, for instance, has been shown to catalyze the condensation of 2-aminophenol and aromatic aldehydes in methanol (B129727) at room temperature with very short reaction times. nih.gov

Advanced Techniques:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate the synthesis of benzoxazole derivatives. It often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net

One-Pot Procedures: Many modern methods focus on one-pot syntheses, where starting materials are converted to the final product in a single reaction vessel without isolating intermediates. This improves efficiency and reduces waste. rsc.orgacs.org

Table 2: Selected Advanced Catalytic Systems for 2-Arylbenzoxazole Synthesis.
Catalyst SystemSubstratesConditionsKey AdvantagesReference
Activated Carbon (Darco KB)2-Aminophenol + AldehydeXylene, O2, 120 °CPractical, direct synthesis, avoids stoichiometric oxidants. acs.org
Brønsted Acidic Ionic Liquid (BAIL) Gel2-Aminophenol + AldehydeSolvent-free, 130 °CHigh yield, reusable catalyst, green conditions. nih.gov
Palladium Nanocatalyst [SMNP@GLP][Cl]2-Aminophenol + AldehydeDMF, O2, K2CO3, 80 °CGood to excellent yields, reusable catalyst. rsc.orgnih.gov
TiO2–ZrO22-Aminophenol + AldehydeAcetonitrile, 60 °CShort reaction time (15-25 min), high yield, green catalyst. rsc.orgnih.gov
Ru2Cl4(CO)6 / PFMNPs2-Aminophenol + Primary AlcoholHeterogeneousOne-pot synthesis from alcohols, recyclable magnetic ligand. acs.org
MnO2 Nanoparticleso-Aminophenol + AldehydeMicrowave irradiationFacile, one-pot synthesis, rapid. researchgate.net

Investigation of Biological Activities of 2 3 Methoxyphenyl 1,3 Benzoxazol 5 Amine and Its Derivatives in Pre Clinical Research

In Vitro Antimicrobial Potential

Benzoxazole (B165842) derivatives are recognized for their broad-spectrum antimicrobial activity. mdpi.comnih.gov The antimicrobial potential of these compounds is often linked to the nature and position of substituents on the benzoxazole core, particularly at the 2- and 5-positions. mdpi.com

The antibacterial efficacy of benzoxazole derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Generally, these compounds tend to show more potent activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria. nih.gov

In one study, a series of novel 2-substituted benzimidazole (B57391), benzoxazole, and benzothiazole (B30560) derivatives were synthesized and tested for their antibacterial activity. The results indicated that benzoxazole derivatives displayed good inhibitory effects against Escherichia coli and excellent activity against Staphylococcus aureus. arabjchem.org Another study found that while most tested benzoxazole derivatives showed no significant antibacterial activity, one derivative with a 4-(piperidinethoxy)phenyl unit at the 2-position demonstrated pronounced activity against the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive bacterium Enterococcus faecalis. mdpi.com Specifically, the Minimum Inhibitory Concentration (MIC) was recorded at 0.25 μg/mL for P. aeruginosa and 0.5 μg/mL for E. faecalis. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Benzoxazole Derivatives This table is interactive. Click on headers to sort.

Compound Derivative Bacterial Strain Activity (MIC) Source
Benzoxazole derivative 47 Pseudomonas aeruginosa (Gram-) 0.25 µg/mL mdpi.com
Benzoxazole derivative 47 Enterococcus faecalis (Gram+) 0.5 µg/mL mdpi.com
Benzoxazole derivative 29 Enterococcus faecalis (Gram+) 8 µg/mL mdpi.com
Benzoxazole Compound II Staphylococcus aureus (Gram+) 50 µg/mL (MIC90) nih.gov
Benzoxazole Compound III Staphylococcus aureus (Gram+) 25 µg/mL (MIC90) nih.gov
Benzoxazole Compounds II & III Gram-negative bacteria 200 µg/mL (MIC90) nih.gov

The antifungal properties of benzoxazole derivatives have been widely reported against various fungal strains, including Candida albicans and Aspergillus niger. nih.govarabjchem.org The structure-activity relationship reveals that the core heterocycle plays a significant role in determining antifungal efficacy. For instance, in a comparative study, 2-substituted benzothiazole derivatives exhibited a broader spectrum of antifungal activity than their benzoxazole and benzimidazole counterparts. arabjchem.org

However, specific benzoxazole derivatives have demonstrated notable potential. Research on 3-(2-benzoxazol-5-yl)alanine derivatives found that almost half of the 41 compounds studied possessed antifungal properties, including against the pathogenic yeast C. albicans. nih.gov Another study highlighted a derivative, S-1,3-benzoxazol-2-yl O-(isobutyl) carbonothioate (B8497899) (ZS1), which showed higher antifungal activity than the standard drug miconazole. researchgate.net The evaluation of a series of 2-substituted benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines against fungal strains was conducted, with promising compounds advancing to Minimum Inhibitory Concentration (MIC) determination against various fungal strains. nih.gov

Derivatives of the benzoxazole scaffold have been investigated for their potential to combat mycobacterial infections, including those caused by Mycobacterium tuberculosis. nih.govijpsr.com A series of 2-benzylsulfanyl derivatives of benzoxazole were synthesized and evaluated for their in vitro activity against M. tuberculosis and other non-tuberculous mycobacteria. nih.gov The study found that derivatives containing two nitro groups or a thioamide group showed appreciable activity, particularly against non-tuberculous strains. nih.gov

In another study, newly synthesized benzoxazole derivatives were tested for anti-tubercular activity using the Alamar blue assay. ijpsr.com Two compounds, G8 and G9, demonstrated potent activity against M. tuberculosis. ijpsr.com Further research into 2-substituted benzoxazole sulphonamides has also shown potential antimycobacterial activity, highlighting the versatility of the benzoxazole core in designing new antimicrobial agents. nih.gov

In Vitro Antiproliferative and Anticancer Research

Benzoxazole derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting cytotoxic effects against a variety of human cancer cell lines. mdpi.comnih.gov Their mechanisms of action are diverse and can include the inhibition of key enzymes like VEGFR-2 and the induction of programmed cell death (apoptosis). tandfonline.comnih.gov

Numerous studies have documented the antiproliferative effects of benzoxazole derivatives against specific cancer cell lines. A series of newly synthesized derivatives demonstrated promising anticancer activity against a panel of human cancer cell lines, including non-small cell lung cancer (NCI-H460). mdpi.com Notably, derivatives with a methoxy (B1213986) group at position 3 of the phenyl ring generally showed higher activity. mdpi.com

In research targeting breast cancer, new benzoxazole-based hybrids were screened against MCF-7 and MDA-MB-231 cell lines. nih.gov One compound, 8e, was found to be highly selective towards MCF-7 cells. nih.gov Another study synthesized benzoxazole derivatives that showed potent antitumor activity against the MCF-7 human breast cancer cell line, with one compound exhibiting an IC50 value as low as 0.011 µM. jocpr.com Further research on N-(benzimidazol-2-yl)-2-substituted benzamide (B126) derivatives revealed that a compound with a para-methoxy substituent on the phenyl ring (compound 9) had the most potent anti-proliferative activity against MCF-7 cells, with an IC50 value of 3.84 µM. acgpubs.org

Derivatives have also shown efficacy against other cell lines, including liver cancer (HepG2), demonstrating IC50 values ranging from 3.22 to 32.53 µM. tandfonline.com Specifically, a derivative bearing a 2-methoxyphenyl moiety (14a) showed potent inhibitory activity against both HepG2 (IC50 = 3.95 µM) and MCF-7 (IC50 = 4.054 µM) cell lines. tandfonline.com

Table 2: In Vitro Antiproliferative Activity of Selected Benzoxazole Derivatives This table is interactive. Click on headers to sort.

Compound Derivative Cancer Cell Line Activity (IC50) Source
Compound 4b MCF-7 (Breast) 0.011 µM jocpr.com
Compound 14a HepG2 (Liver) 3.95 µM tandfonline.com
Compound 14a MCF-7 (Breast) 4.054 µM tandfonline.com
Compound 9 MCF-7 (Breast) 3.84 µM acgpubs.org
Compound 12l HepG2 (Liver) 10.50 µM tandfonline.com
Compound 12l MCF-7 (Breast) 15.21 µM tandfonline.com

A key mechanism through which benzoxazole derivatives exert their anticancer effects is the induction of apoptosis and interference with the cell cycle. One benzoxazole derivative, K313, was found to reduce the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells by inducing moderate cell cycle arrest at the G0/G1 phase and mediating apoptosis. nih.govnih.gov This process was associated with the activation of caspase-9 and caspase-3 and a decrease in mitochondrial membrane potential. nih.gov

In another study, a potent benzoxazole derivative (14b) was shown to arrest HepG2 liver cancer cells in the Pre-G1 phase of the cell cycle, increasing the apoptotic cell population from 0.67% in control cells to 16.52% in treated cells. tandfonline.comnih.gov This effect was supported by a 4.8-fold increase in the level of caspase-3, a key executioner enzyme in apoptosis. tandfonline.comnih.gov Similarly, derivative 12l induced apoptosis in 35.13% of HepG2 cells, compared to just 6.56% in untreated cells, and increased levels of caspase-3 and the pro-apoptotic protein Bax. tandfonline.com

Further investigations into other benzoxazole hybrids confirmed their ability to promote apoptosis. nih.gov Treatment of MCF-7 and MDA-MB-231 breast cancer cells with active compounds led to a significant over-expression of caspase-9, cell cycle arrest at the G2/M phase, and a high affinity for annexin (B1180172) V binding, which is a marker of early apoptosis. nih.gov These findings collectively underscore that inducing apoptosis is a primary mechanism of the anticancer activity of this class of compounds. nih.govsciprofiles.com

Anti-inflammatory Properties

Derivatives of the 2-(3-methoxyphenyl)-1,3-benzoxazole scaffold have demonstrated notable anti-inflammatory effects in various pre-clinical models. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 enzymes are effective but can cause gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme in the stomach. nih.gov Consequently, research has focused on developing selective COX-2 inhibitors. nih.gov

In this context, a series of 2-substituted benzoxazole derivatives were synthesized and evaluated for their anti-inflammatory potential. nih.gov Several of these compounds exhibited potent anti-inflammatory activity in a carrageenan-induced paw edema model in animals, a standard test for acute inflammation. nih.govnih.gov Five compounds in one study (2a, 2b, 3a, 3b, and 3c) were highlighted for their significant anti-inflammatory effects, which were supported by molecular docking studies indicating a strong binding potential to the COX-2 enzyme. nih.gov Another study found that certain 2-(2-arylphenyl)benzoxazole derivatives were selective COX-2 inhibitors, with some showing in vivo anti-inflammatory potency comparable to or better than the widely used NSAIDs diclofenac (B195802) and celecoxib (B62257). researchgate.net

The table below summarizes the anti-inflammatory activity of selected benzoxazole derivatives from the literature.

Compound/DerivativeTest ModelKey Findings
2-substituted benzoxazoles (2a, 2b, 3a, 3b, 3c)Carrageenan-induced paw edemaExhibited potent anti-inflammatory activity and significant binding to COX-2. nih.gov
2-(2-arylphenyl)benzoxazoles (3g, 3n, 3o)In vivo inflammation modelsShowed selective COX-2 inhibition with potency comparable or superior to celecoxib and diclofenac. researchgate.net
Benzoxazolone derivatives (3c, 3d, 3g)In vitro IL-6 inhibition assayDemonstrated significant anti-inflammatory activity by inhibiting IL-6 production. nih.gov

Antioxidant Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. researchgate.net Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant potential of 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine derivatives has been explored through various in vitro assays.

Common methods to evaluate antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netmdpi.com In these tests, the ability of a compound to donate a hydrogen atom or an electron to the stable free radical is measured spectrophotometrically. A number of studies have reported the antioxidant properties of various benzoxazole and related structures. For instance, Mannich bases derived from phenolic compounds, a class of compounds that can be related to the core structure of interest, have shown promising antioxidant activities. ijpca.orgjyoungpharm.org

One study on Mannich bases of dehydrozingerone, which shares some structural similarities with the target compound, found that the derivative with a dimethylamine (B145610) moiety exhibited the highest antioxidant activity in a DPPH assay. jyoungpharm.org Another study on Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid reported that one of its derivatives showed the highest antioxidant potential in a phosphomolybdenum assay. scielo.br While these studies are not on the exact target compound, they provide a rationale for the antioxidant potential of the broader chemical class. Research on benzofuran-2-carboxamide (B1298429) derivatives also highlighted a compound that could scavenge DPPH radicals and inhibit lipid peroxidation in rat brain homogenates, suggesting that related heterocyclic systems have antioxidant capabilities. koreascience.krresearchgate.net

The following table presents data on the antioxidant activity of related compound classes.

Compound ClassAssayKey Findings
Mannich bases of dehydrozingeroneDPPH scavengingA derivative with a dimethylamine moiety showed the highest antioxidant activity. jyoungpharm.org
Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acidPhosphomolybdenum assayA piperazine (B1678402) derivative demonstrated the most significant antioxidant potential. scielo.br
Benzofuran-2-carboxamide derivativeDPPH scavenging and lipid peroxidation inhibitionShowed moderate DPPH scavenging and appreciable inhibition of lipid peroxidation. koreascience.krresearchgate.net

Other Reported Biological Activities

The search for new antiviral agents is a critical area of pharmaceutical research. nih.gov Some benzoxazole and benzothiazole derivatives have been investigated for their ability to combat viral infections, particularly plant viruses like the Tobacco Mosaic Virus (TMV). mdpi.com Research has shown that certain chemical structures can inhibit the replication of TMV. plos.org

Studies on a series of phenanthroquinolizidine alkaloids, which are structurally distinct but also heterocyclic compounds, demonstrated significant in vivo anti-TMV activity. plos.org This highlights that diverse chemical scaffolds can possess antiviral properties. In the context of benzothiazoles, which are structurally related to benzoxazoles, derivatives have shown protective and curative activities against TMV. mdpi.com For example, the replacement of an oxazole (B20620) ring with a thiazole (B1198619) ring in some compounds was found to increase antiviral activity. mdpi.com While direct studies on the antiviral properties of this compound are not extensively reported in the provided context, the activity of related heterocyclic compounds suggests a potential avenue for future investigation.

Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing effort. nih.gov Several derivatives of benzoxazole have been synthesized and evaluated for their anticonvulsant activities using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govwjpsronline.com

A study on a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones revealed that many of these compounds exhibited anti-MES activity. nih.gov One compound, 4g, was particularly potent against both MES- and scPTZ-induced seizures, with ED50 values of 23.7 mg/kg and 18.9 mg/kg, respectively. nih.gov Further investigation suggested that its mechanism of action might involve an increase in the brain's level of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.gov Another study on a triazole-substituted benzoxazole derivative also showed a significant and dose-dependent inhibition of both MES- and PTZ-induced convulsions in mice, with the proposed mechanism also being the enhancement of GABA levels. researchgate.net

The table below summarizes the anticonvulsant activity of selected benzoxazole derivatives.

DerivativeTest ModelED50 Value (mg/kg)Proposed Mechanism
4-(2-(propylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g)MES23.7Increase in brain GABA levels. nih.gov
4-(2-(propylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g)scPTZ18.9Increase in brain GABA levels. nih.gov
Triazole substituted benzoxazole derivativeMES and PTZ-Enhancement of GABA levels. researchgate.net

Beyond COX enzymes, benzoxazole derivatives have been studied for their inhibitory effects on other enzymes. Urease, an enzyme that catalyzes the hydrolysis of urea, is a virulence factor for some bacteria, such as Helicobacter pylori, and its inhibition is a therapeutic target. nih.govtandfonline.com Several benzimidazole and benzoxazole derivatives have been identified as potent urease inhibitors. nih.govnih.gov For example, a series of triazinoindole bearing benzoxazole derivatives exhibited moderate to excellent in vitro urease inhibitory activity, with IC50 values ranging from 0.20 to 36.20 µM. nih.gov

In addition to urease and COX enzymes, some benzoxazole derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govnih.gov The 5-LOX enzyme is involved in the synthesis of leukotrienes, which are also inflammatory mediators. nih.gov Dual inhibition of both pathways is considered a promising strategy for developing safer anti-inflammatory drugs. nih.gov Certain 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives, which contain a related heterocyclic core, have been shown to be dual COX/5-LOX inhibitors with some selectivity for COX-2. nih.gov

The gastroprotective effects of benzoxazole derivatives have also been a subject of investigation, particularly in the context of their anti-inflammatory properties. As mentioned earlier, traditional NSAIDs can cause gastric ulcers by inhibiting the protective COX-1 enzyme. nih.gov Therefore, developing anti-inflammatory agents with a better safety profile is crucial.

In a study evaluating 2-substituted benzoxazole derivatives, five compounds that showed potent anti-inflammatory activity were also assessed for their anti-ulcerogenic effects in an ethanol-induced gastric ulcer model in rats. nih.gov These compounds demonstrated a significant gastro-protective effect. nih.gov Another study on an isoxazole (B147169) derivative, a different but related five-membered heterocycle, found that it could attenuate ethanol-induced gastric mucosal injury. nih.govresearchgate.net The proposed mechanisms included the inhibition of the H+/K+-ATPase pump, as well as antioxidant and anti-inflammatory actions. nih.govresearchgate.net Chitosan, a natural polysaccharide, also showed protective effects against ethanol-induced gastric ulcers in rats, highlighting the role of cytoprotective and antioxidant mechanisms in preventing ulcer formation. ekb.eg

Hypoglycemic Activity

The investigation into the hypoglycemic properties of benzoxazole derivatives has been a subject of scientific inquiry, with various studies exploring their potential to manage high blood sugar levels. These studies often involve the synthesis of novel benzoxazole compounds and their subsequent evaluation in preclinical models.

Preclinical studies on various benzoxazole derivatives have demonstrated notable hypoglycemic effects. For instance, a series of novel benzoxazole 2,4-thiazolidinediones were synthesized and assessed for their ability to lower blood glucose in genetically obese and diabetic mice. nih.gov The findings revealed that 2-arylmethyl- and 2-(heteroarylmethyl)benzoxazole derivatives exhibited significantly more potent hypoglycemic activity compared to established 2,4-thiazolidinedione (B21345) drugs. nih.gov

In another study, a range of benzoxazole derivatives were synthesized and evaluated for their in-vitro anti-diabetic potential through alpha-amylase and alpha-glucosidase inhibition assays. wu.ac.th The results indicated that compounds with sulfonamide substitutions displayed potent antioxidant and anti-diabetic activity. wu.ac.th

The position of substituents on the benzoxazole core has been identified as a critical factor in determining the biological activity of these compounds. mdpi.comnih.gov Specifically, substitutions at the 2- and 5-positions of the benzoxazole ring are considered to be of high importance. nih.gov For example, research on 2-(3,4-disubstituted phenyl)benzoxazole derivatives has shown that the presence of a methoxy group at the 3-position of the phenyl ring can lead to higher activity. mdpi.com

However, the hypoglycemic effect can be sensitive to the specific substitution pattern. A study on a series of [2-(3-aryl-1H- nih.govwu.ac.thresearchgate.nettriazolo-5-yl)phenyl]amines, which are structurally related, found that a compound featuring a 2-methoxyphenyl group actually led to an increase in blood glucose levels, underscoring the nuanced structure-activity relationships. researchgate.net

The following tables summarize the findings from preclinical studies on various benzoxazole derivatives, highlighting their hypoglycemic or anti-diabetic activities.

Table 1: In-Vitro Anti-diabetic Activity of Selected Benzoxazole Derivatives

Compound IDDescriptionAssayOutcomeReference
3bBenzoxazole derivativeAlpha-amylase & Alpha-glucosidase inhibitionPotent activity wu.ac.th
4bBenzoxazole derivativeAlpha-amylase & Alpha-glucosidase inhibitionPotent activity wu.ac.th
5bBenzoxazole derivativeAlpha-amylase & Alpha-glucosidase inhibitionPotent activity wu.ac.th
6bBenzoxazole derivativeAlpha-amylase & Alpha-glucosidase inhibitionPotent activity wu.ac.th
Data from a study evaluating the in-vitro antioxidant and anti-diabetic properties of newly synthesized benzoxazole derivatives. The compounds listed were identified as having potent activity compared to the standard, acarbose. wu.ac.th

Table 2: Hypoglycemic Activity of Benzoxazole 2,4-Thiazolidinedione Derivatives in Diabetic Mice

Compound ClassAnimal ModelKey FindingReference
2-Arylmethyl-benzoxazole derivativesGenetically obese and diabetic yellow KK miceShowed far more potent hypoglycemic activity than known 2,4-thiazolidinedione derivatives. nih.gov
2-(Heteroarylmethyl)benzoxazole derivativesGenetically obese and diabetic yellow KK miceShowed far more potent hypoglycemic activity than known 2,4-thiazolidinedione derivatives. nih.gov
This table is based on a study that synthesized and evaluated a new series of benzoxazole 2,4-thiazolidinediones for their hypoglycemic effects. nih.gov

Mechanistic Insights into the Biological Actions of 2 3 Methoxyphenyl 1,3 Benzoxazol 5 Amine Analogues

Molecular Target Identification and Validation

The therapeutic potential of 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine analogues stems from their ability to selectively bind to and modulate the activity of specific biological molecules. The following sections detail the identified molecular targets and the validation of their inhibition by these benzoxazole (B165842) derivatives.

DNA Gyrase Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, making it a validated and attractive target for the development of new antibiotics. researchgate.net This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. researchgate.net The inhibition of DNA gyrase disrupts these vital cellular processes, leading to bacterial cell death. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. researchgate.net While fluoroquinolones target the GyrA subunit, the GyrB subunit, which possesses ATPase activity, is the target for other classes of inhibitors. plos.org

Researchers have explored benzoxazole and its isostere, benzothiazole (B30560), as scaffolds for developing DNA gyrase inhibitors. researchgate.netnih.gov In a study investigating 2-arylbenzothiazole derivatives, compounds with structural similarities to this compound were synthesized and evaluated for their inhibitory activity against E. coli DNA gyrase. nih.gov Notably, a p-hydroxy-m-methoxy benzothiazole analogue demonstrated significant inhibitory action with a half-maximal inhibitory concentration (IC50) of 4.85 µM. nih.gov This finding suggests that the methoxyphenyl moiety, a key feature of the title compound, can contribute to the inhibition of this bacterial enzyme. Molecular docking studies have further supported the potential of these compounds to bind to the ATP-binding site of the GyrB subunit, interacting with key amino acid residues such as Asp73 and Gly77. nih.gov

While direct inhibitory data for this compound on DNA gyrase is not extensively documented, the activity of its close structural analogues provides a strong rationale for its potential as a DNA gyrase inhibitor. Further investigation into 2,5-disubstituted-benzoxazole derivatives has also shown inhibitory activity against the related human enzyme, eukaryotic DNA topoisomerase II, with some compounds exhibiting IC50 values as low as 17.4 µM. esisresearch.org

Table 1: Inhibitory Activity of Benzothiazole Analogues against E. coli DNA Gyrase
CompoundDescriptionIC50 (µM)Reference
Analogue 1p-hydroxy-m-methoxy benzothiazole4.85 nih.gov
Analogue 2Benzothiazole derivative 5<10 nih.gov
Analogue 3Benzothiazole derivative 6i<10 nih.gov
Analogue 4Benzothiazole derivative 6j<10 nih.gov
Analogue 5Benzothiazole derivative 7b<10 nih.gov
CiprofloxacinStandard1.14 nih.gov

Glucosamine 6-phosphate Synthase Inhibition

Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthesis pathway, providing the building blocks for the synthesis of essential macromolecules in bacteria and fungi. nih.govnih.gov This makes it a promising target for the development of novel antimicrobial agents. nih.govnih.gov The enzyme catalyzes the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate. nih.gov

While a variety of heterocyclic compounds have been investigated as potential inhibitors of GlcN-6-P synthase, specific data on the inhibitory activity of this compound analogues is limited. nih.govnih.gov However, the broad interest in heterocyclic scaffolds for targeting this enzyme suggests that benzoxazole derivatives could also possess inhibitory potential. nih.gov Research has focused on compounds that mimic the natural substrates or transition states of the enzymatic reaction. researchgate.net For instance, several heterocyclic and polycyclic compounds with antimicrobial properties have been identified as potential inhibitors through molecular docking studies. nih.govnih.gov The exploration of diverse chemical structures, including oxadiazoles (B1248032) and triazoles, indicates a wide scope for identifying novel inhibitors of this enzyme. nih.gov

Table 2: Examples of Heterocyclic Scaffolds Investigated as GlcN-6-P Synthase Inhibitors
Heterocyclic ScaffoldTarget RationaleReference
OxadiazolesPotential for antimicrobial activity nih.gov
TriazolesPotential for antimicrobial activity nih.gov
ThiazolesPotential for antimicrobial activity researchgate.net

HSP-90 Protein Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. nih.govnih.gov This makes HSP90 a key target in oncology drug discovery. nih.gov Inhibition of HSP90 leads to the degradation of its client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. nih.gov

The benzoxazole scaffold and its related isostere, benzisoxazole, have been identified as promising structures for the development of HSP90 inhibitors. nih.govnih.gov High-throughput screening and subsequent optimization have led to the discovery of potent benzisoxazole derivatives that bind to the ATP-binding pocket in the N-terminal domain of HSP90. nih.gov One such derivative exhibited an IC50 of 30 nM in a fluorescence polarization binding assay. nih.gov

Further research into novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives has yielded compounds with significant antiproliferative effects against breast cancer cell lines, with some demonstrating submicromolar IC50 values. nih.gov For example, two compounds, 8a and 8n , were particularly active against MCF7 breast cancer cells, with IC50 values in the submicromolar range. nih.gov Treatment with these compounds led to the suppression of HSP90 client proteins and the induction of apoptosis. nih.gov

Table 3: Antiproliferative Activity of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide Analogues
CompoundCell LineIC50 (µM)Reference
8a MCF7<1 nih.gov
8n MCF7<1 nih.gov
AnalogueK5620.19 researchgate.net
CCT08159 HCT1164.1 nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins. plos.org There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. plos.org Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govnih.gov

The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective ligand for the COX-2 enzyme. nih.govnih.gov A series of these derivatives were synthesized and evaluated for their in vitro inhibitory potency against both COX-1 and COX-2. nih.gov Several compounds demonstrated high selectivity for COX-2. For instance, the compound 2′-(benzo[d]oxazol-2-yl)-3-chloro-[1,1′-biphenyl]-4-ol (BXZ1) was found to be a more potent inhibitor of COX-2 than the standard drugs celecoxib (B62257) and diclofenac (B195802), exhibiting 94% inhibition of the enzyme. nih.govacs.org Another derivative, 2-(3′-chloro-4′-methoxy-[1,1′-biphenyl]-2-yl)benzo[d]oxazole (BXZ2), also showed effective and selective inhibition of COX-2. nih.govacs.org The selectivity of these compounds is attributed to their ability to fit into the larger active site of COX-2, with specific interactions, such as hydrogen bonding with key residues like Gln192, contributing to their inhibitory activity. nih.govnih.gov

Table 4: In Vitro COX-1 and COX-2 Inhibitory Potency of 2-(2-Arylphenyl)benzoxazole Derivatives
Compound% Inhibition COX-1 (at 10 µM)% Inhibition COX-2 (at 10 µM)IC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)Reference
3g 56.49 ± 3.5498.71 ± 0.048.85 ± 0.040.08 ± 0.00110.62 ± 5.51 nih.gov
3n 46.25 ± 0.0494.90 ± 4.24>500.41 ± 0.02>121.95 nih.gov
3o 45.06 ± 0.0475.12 ± 2.12>501.34 ± 0.05>37.31 nih.gov
Celecoxib 27.25 ± 0.0410027.25 ± 0.040.29 ± 0.0292.87 ± 6.46 nih.gov

LOX Inhibition

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in various diseases, including asthma and allergic rhinitis. nih.govdiva-portal.org Inhibition of 5-LOX is therefore a valuable therapeutic strategy for treating these inflammatory conditions. nih.gov

Benzoxazole derivatives have been designed and synthesized as inhibitors of 5-LOX. researchgate.netnih.gov A study on a series of benzoxazoles and benzothiazoles revealed that fourteen of the synthesized compounds inhibited the formation of leukotriene C4 (LTC4) with IC50 values ranging from 0.12 to 23.88 μM. researchgate.netnih.gov This demonstrates the potential of the benzoxazole scaffold to effectively target the 5-LOX pathway. The structural features of these compounds allow them to interact with the active site of the enzyme, thereby blocking the synthesis of pro-inflammatory leukotrienes. nih.gov Further research on isoxazole (B147169) derivatives, which share a similar heterocyclic core, has also identified potent 5-LOX inhibitors, with some compounds exhibiting IC50 values in the single-digit micromolar range. plos.org

Table 5: 5-LOX Inhibitory Activity of Benzoxazole and Isoxazole Analogues
Compound ClassActivityIC50 Range (µM)Reference
Benzoxazoles/BenzothiazolesInhibition of LTC4 formation0.12 - 23.88 researchgate.netnih.gov
Isoxazole derivative C35-LOX Inhibition8.47 plos.org
Isoxazole derivative C55-LOX Inhibition10.48 plos.org

H⁺/K⁺-ATPase Inhibition

The proton pump, H⁺/K⁺-ATPase, is the primary enzyme responsible for gastric acid secretion in the stomach. acs.org Inhibition of this enzyme is a highly effective approach for treating acid-related disorders such as peptic ulcers and gastroesophageal reflux disease. acs.org

The most well-known inhibitors of H⁺/K⁺-ATPase belong to the class of substituted benzimidazoles, such as omeprazole (B731) and picoprazole. nih.govacs.org These compounds are prodrugs that are activated in the acidic environment of the parietal cells and then bind covalently to the enzyme, leading to irreversible inhibition. nih.gov

While there is extensive literature on benzimidazole-based H⁺/K⁺-ATPase inhibitors, there is a notable lack of specific research on the inhibitory activity of this compound analogues against this target. The primary focus for this class of inhibitors has been on the benzimidazole (B57391) scaffold. Although both benzoxazoles and benzimidazoles are bicyclic heterocyclic compounds, the subtle difference in the heteroatom (oxygen vs. nitrogen) can significantly impact their chemical properties and biological activity, including the mechanism of acid activation and binding to the H⁺/K⁺-ATPase. Therefore, while it is a validated target for related heterocyclic compounds, the potential for benzoxazole derivatives to act as H⁺/K⁺-ATPase inhibitors remains an area for future investigation.

Interaction with Cellular Signaling Pathways

The ability of this compound analogues to modulate cellular signaling pathways is a key aspect of their biological activity. These pathways are complex networks that govern fundamental cellular processes, and their dysregulation is often implicated in disease.

PI3K/Akt Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. researchgate.net Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.gov Research has shown that certain benzoxazole derivatives can act as inhibitors of this pathway.

Specifically, a series of benzimidazole- and benzoxazole-pyrimidones have been identified as selective inhibitors of the PI3Kβ isoform. researchgate.net This isoform is particularly relevant in tumors with a deficiency in the tumor suppressor PTEN. researchgate.net Notably, structure-activity relationship studies have revealed that the presence of a methoxy (B1213986) group on the phenyl ring can influence the inhibitory activity of these compounds. researchgate.netmdpi.com For instance, benzoxazole derivatives bearing a methoxy group at the 3-position of the phenyl ring, a feature present in this compound, have demonstrated higher antiproliferative activity compared to their unsubstituted counterparts. mdpi.com This suggests that the 3-methoxyphenyl (B12655295) moiety may play a crucial role in the interaction with and inhibition of the PI3K/Akt pathway.

Table 1: PI3K/Akt Pathway Modulation by Benzoxazole Analogues

Compound Class Specific Analogue/Feature Observed Effect on PI3K/Akt Pathway Reference
Benzoxazole-pyrimidones Compound 8 Selective inhibitor of PI3Kβ researchgate.net
2-Phenyl-1,3-benzoxazoles 3-Methoxy substitution Generally higher antiproliferative activity mdpi.com

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another central signaling cascade that relays extracellular signals to the cell nucleus to control a wide array of cellular processes, including proliferation, differentiation, and stress responses. nih.gov The potential for benzoxazole analogues to modulate this pathway has been investigated, with varied results.

One study on the benzoxazole derivative K313 found that it did not alter the phosphorylation levels of key MAPK components ERK and p38 in Nalm-6 and Daudi cells, suggesting that not all benzoxazole compounds necessarily interact with this pathway. nih.gov However, research on structurally related benzothiazole derivatives has shown potent inhibitory activity against p38α MAPK, a key enzyme in one of the major MAPK cascades. nih.gov This indicates that the core benzoxazole structure, with appropriate substitutions, has the potential to be developed into MAPK pathway inhibitors. The specific influence of the 2-(3-methoxyphenyl) and 5-amine substitutions on this activity requires further investigation.

Table 2: MAPK Pathway Modulation by Benzoxazole and Related Analogues

Compound Cell Line Effect on MAPK Pathway Reference
Benzoxazole derivative K313 Nalm-6 and Daudi cells No effect on p-ERK and p-P38 phosphorylation nih.gov

Interaction with Biomolecules (e.g., DNA)

Direct interaction with essential biomolecules like DNA is a significant mechanism through which many therapeutic agents exert their effects. Benzoxazole derivatives have been shown to bind to DNA, an interaction that can lead to the disruption of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. periodikos.com.brperiodikos.com.brnih.gov

The primary mode of interaction for many benzoxazole analogues with DNA is through intercalation, where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. periodikos.com.br This has been observed in studies of various benzoxazole and naphthoxazole derivatives, which exhibit enhanced fluorescence upon binding to DNA. periodikos.com.brperiodikos.com.br

Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. dergipark.org.tr Antioxidants can mitigate oxidative damage by scavenging free radicals. Benzoxazole derivatives have demonstrated notable antioxidant potential, acting as effective free radical scavengers. dergipark.org.trmdpi.comresearchgate.net

The mechanism of free radical scavenging by these compounds typically involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging chain reaction. dergipark.org.tr The efficiency of this process is highly dependent on the chemical structure of the benzoxazole analogue, particularly the nature and position of substituent groups.

For instance, the presence of hydroxyl or amino groups on the benzoxazole ring system can enhance antioxidant activity. Studies on various heterocyclic compounds, including those with structures analogous to benzoxazoles, have shown that these functional groups are key to their radical scavenging capabilities. mdpi.comresearchgate.net The 2-methoxyphenol moiety, present in the title compound, is also a known antioxidant structural feature. researchgate.net The antioxidant activity of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov

Table 3: Antioxidant Activity of Benzoxazole and Related Analogues

Compound Class/Derivative Assay Antioxidant Activity Reference
Benzoxazole and Naphthoxazole analogs DPPH radical scavenging Varying antioxidant potentials (IC50 range of 0.214–0.887 µM) mdpi.com
2-Benzoxazolinone derivatives DPPH radical scavenging Demonstrated free radical scavenging capacity dergipark.org.tr

Computational Chemistry and in Silico Approaches for 2 3 Methoxyphenyl 1,3 Benzoxazol 5 Amine Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial for understanding the potential mechanism of action of compounds like 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine. By simulating the interaction between the ligand and the active site of a biological target, such as an enzyme or receptor, docking studies can elucidate the feasibility and nature of the binding process. jocpr.com These simulations are fundamental in rational drug design, helping to identify the most promising candidates for further development. jocpr.com

The analysis of ligand-receptor interactions reveals the specific molecular forces that stabilize the complex formed between a compound and its target protein. These interactions are key to a molecule's biological activity. For benzoxazole (B165842) derivatives and similar heterocyclic structures, several types of interactions are commonly observed in docking studies:

Hydrogen Bonds: These are critical for the specificity and stability of the ligand-receptor complex. For instance, the nitrogen and oxygen atoms within the benzoxazole core or in substituent groups can act as hydrogen bond acceptors, while the amine group (-NH2) at the 5-position of the target compound can serve as a hydrogen bond donor. nih.gov Studies on similar molecules show hydrogen bonds forming with key amino acid residues like Gln-192 and His-90 in enzyme active sites. nih.gov

Hydrophobic and van der Waals Interactions: The aromatic rings (both the benzoxazole system and the methoxyphenyl group) can engage in hydrophobic interactions with nonpolar amino acid residues in the receptor's binding pocket, such as ALA-553, GLN-319, and PRO-552. mdpi.com

π-π Interactions: The flat, aromatic nature of the phenyl and benzoxazole rings allows for stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the target protein. nih.gov

These interactions collectively determine how tightly and specifically the ligand binds to its receptor. mdpi.com

Molecular docking programs calculate a score, often referred to as binding affinity or binding energy, which estimates the strength of the ligand-receptor interaction. This value is typically expressed in kcal/mol, with more negative values indicating a stronger and more stable interaction. This prediction is a critical metric for ranking potential drug candidates. nih.gov While specific docking studies for this compound are not detailed in the provided context, data from related benzimidazole (B57391) and azaindazole derivatives illustrate the typical range of predicted affinities against various cancer-related protein targets. jocpr.comnih.gov

Compound TypeTarget Protein (PDB ID)Predicted Binding Energy (kcal/mol)Source
Benzimidazole-based carboxamideNocodazole Binding Site (5CA1)-9.872 nih.gov
Benzimidazole-based carboxamideColchicine-Binding Site (4O2B)-9.757 nih.gov
Benzimidazole derivativeα,β-tubulin (1SA0)-9.69 nih.gov
Azaindazole derivativeMDM2 receptor-359.20 jocpr.com
Azaindazole derivativePBR receptor-286.37 jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of benzoxazole derivatives, QSAR models can predict the therapeutic potential (e.g., anticancer or antimicrobial activity) based on calculated molecular properties, known as descriptors. ijpsdronline.comresearchgate.net These models are invaluable for understanding which structural attributes are most important for activity and for designing new, more potent compounds. ijpsdronline.com

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. ijpsdronline.com For benzoxazole derivatives, a wide array of descriptors can be calculated from the 2D or 3D structure of the molecules. ijpsdronline.comnih.gov These are generally categorized as:

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molecular weight, and polarizability. ijpsdronline.com

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices (Chi indices), Wiener index, and Balaban index, which describe molecular size, shape, and branching. ijpsdronline.comresearchgate.net

Electronic Descriptors: These quantify the electronic properties of the molecule, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

3D-Field Descriptors (for 3D-QSAR): Methods like CoMFA and CoMSIA use steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields to describe the molecule's properties in 3D space. nih.gov

Descriptor CategoryExamplesSource
PhysicochemicalMolecular weight, X log P, SMR, Polarizability, H-Acceptor count, H-Donor count ijpsdronline.com
TopologicalConnectivity Index (¹χ, ¹χv), Wiener Index, Balaban Index, Randic Index (R) ijpsdronline.comresearchgate.net
ElectronicDipole moment (μ), HOMO energy, LUMO energy, Total energy (TE) researchgate.net
3D-Field (CoMFA/CoMSIA)Steric fields, Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fields nih.gov

Once descriptors are calculated, statistical regression methods are used to build the QSAR model. scielo.br The goal is to create a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). ijpsdronline.com

Multiple Linear Regression (MLR): This is one of the most common methods used in QSAR studies. youtube.com It generates a simple linear equation that is easy to interpret. nih.govresearchgate.net For example, a QSAR model for the antimicrobial activity of benzoxazole derivatives against Bacillus subtilis was developed using MLR, resulting in an equation like: pMIC = -0.276 * R – 5.065, where 'R' is the Randic topological index. researchgate.net

Principal Component Regression (PCR) and Partial Least Squares (PLS): These methods are particularly useful when the number of descriptors is large or when there is multicollinearity (inter-correlation) among them. scielo.br PLS is a robust technique used in 3D-QSAR studies (CoMFA/CoMSIA) to handle the thousands of field-based descriptors generated. researchgate.netrsc.org

A crucial step in QSAR modeling is to validate the model's robustness and predictive ability. mdpi.com Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. researchgate.net This is done using both internal and external validation techniques. rsc.org

Internal Validation: Techniques like leave-one-out cross-validation are used to calculate the cross-validated coefficient of determination (Q² or q²). A Q² value greater than 0.5 is generally considered an indicator of good model robustness. researchgate.net

External Validation: The model's predictive power is tested on an external set of compounds (the test set) that was not used in model development. The predictive R² (R²pred) is calculated for this set, and a value greater than 0.5 or 0.6 is often required to demonstrate good predictive ability. nih.govmdpi.com

Other statistical parameters like the coefficient of determination (R²), standard deviation (SD), and the F-test value are also used to assess the statistical significance and goodness-of-fit of the model. researchgate.netrsc.org

Statistical ParameterSymbolDescriptionAcceptable ThresholdSource
Coefficient of DeterminationMeasures the goodness-of-fit of the model to the training set data.> 0.6 rsc.org
Cross-validated R²Q² (or q²)Measures the internal predictive ability of the model via cross-validation.> 0.5 mdpi.comresearchgate.net
Predictive R² for External SetR²predMeasures the model's ability to predict the activity of an external test set.> 0.5 nih.govrsc.org
F-test valueFIndicates the statistical significance of the regression model.High value desired rsc.org
Standard DeviationSDMeasures the dispersion of the data relative to its mean.Low value desired researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time, providing a dynamic picture of interactions, conformational changes, and stability. These simulations are crucial for understanding how a ligand like this compound might behave in a biological system.

Table 1: Representative Metrics for Ligand-Protein Complex Stability Analysis
MetricDescriptionIndication of Stability
Root Mean Square Deviation (RMSD)Measures the average deviation of atoms (usually backbone or ligand) from a reference structure over time.Low, stable values (e.g., < 2 nm) suggest the ligand remains in the binding pose. researchgate.net
Radius of Gyration (Rg)Indicates the compactness of the protein's structure.No significant deviations from the apo (unbound) protein's Rg suggests ligand binding doesn't destabilize the overall fold. researchgate.net
Hydrogen Bond AnalysisTracks the formation and breakage of hydrogen bonds between the ligand and protein residues.Persistent hydrogen bonds throughout the simulation indicate key stabilizing interactions.

MD simulations provide detailed information about the dynamic conformational changes of both the ligand and the protein upon binding. Analysis of the simulation trajectory can reveal which specific amino acid residues in the binding site are critical for the interaction. By observing the interactions, such as hydrogen bonds and hydrophobic contacts, researchers can identify the key components of the binding mode. For example, analysis might show that the amine or methoxy (B1213986) groups of this compound form consistent hydrogen bonds with specific residues like serine or glutamine in a target enzyme's active site. researchgate.net This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.com It is widely used to calculate optimized molecular geometries and to understand a molecule's intrinsic reactivity. bamu.ac.in

DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6–311G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

From the HOMO and LUMO energies, several quantum chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

These parameters help predict how the molecule will interact with other species, with lower hardness and higher softness indicating greater reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. mdpi.com These maps use color-coding to show regions of positive (blue) and negative (red) electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack, respectively. mdpi.comresearchgate.net

Table 2: Representative Electronic Properties from DFT Calculations
PropertyFormulaSignificance
EHOMO-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov
Electronegativity (χ)(I + A) / 2Measures the power of an atom or molecule to attract electrons. researchgate.net
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. researchgate.net

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools provide a rapid, cost-effective way to assess a molecule's likely behavior in the body. mdpi.comepstem.net These predictions are based on the molecule's structure and physicochemical properties.

For this compound, computational models can predict several key ADME parameters. These include adherence to established drug-likeness rules, such as Lipinski's Rule of Five and Veber's Rule. nih.gov

Lipinski's Rule of Five suggests that poor absorption or permeation is more likely when a compound has: a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Compounds that comply with this rule are considered to have better drug-likeness. nih.gov

Veber's Rule relates to oral bioavailability and suggests that compounds with 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less will have better bioavailability. nih.gov

Other predicted parameters include gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity. nih.govmdpi.com These predictions help to identify potential liabilities early in the discovery process, allowing for structural modifications to improve the compound's ADME profile. epstem.net

Table 3: Typical In Silico ADME Predictions
ParameterDescriptionFavorable Range (General Guideline)
Molecular WeightThe mass of one mole of the substance.< 500 g/mol nih.gov
LogPThe logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.< 5 nih.gov
Hydrogen Bond DonorsNumber of N-H and O-H bonds.≤ 5 nih.gov
Hydrogen Bond AcceptorsNumber of N and O atoms.≤ 10 nih.gov
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.≤ 140 Ų nih.gov
Rotatable BondsNumber of bonds that allow free rotation around them.≤ 10 nih.gov
Gastrointestinal (GI) AbsorptionPredicted absorption from the gut into the bloodstream.High

Future Research Directions and Therapeutic Potential of 2 3 Methoxyphenyl 1,3 Benzoxazol 5 Amine Based Compounds

Design of Novel Benzoxazole (B165842) Hybrids and Conjugates

A promising strategy in drug discovery is the creation of hybrid molecules, which combine the structural features of different pharmacophores to enhance therapeutic efficacy and overcome drug resistance. researchgate.net Future research will likely focus on the design and synthesis of novel benzoxazole hybrids and conjugates based on the 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine framework.

One approach involves the creation of benzoxazole-benzamide conjugates . For instance, a novel series of 2-thioacetamide linked benzoxazole-benzamide conjugates have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov

Another avenue of exploration is the development of 1,2,3-triazole-benzoxazole hybrids . These hybrids have the potential to act on multiple targets in cancer cells simultaneously, offering a broad spectrum of activity. researchgate.net A recent study focused on designing 1,2,3-triazole ligands as potential inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis, highlighting the potential of such hybrids in treating infectious diseases. nih.gov

The design of these hybrids often involves computational methods to predict their binding affinity and interaction with biological targets. Molecular docking studies are instrumental in understanding the structure-activity relationships and guiding the synthesis of more potent compounds. nih.govbiotech-asia.org

Hybrid/Conjugate TypePotential Therapeutic TargetRationale
Benzoxazole-Benzamide ConjugatesVEGFR-2Inhibition of angiogenesis in cancer
1,2,3-Triazole-Benzoxazole HybridsMultiple cancer cell targets, DprE1Broad-spectrum anticancer activity, Tuberculosis treatment

Exploration of New Biological Targets and Pathways

While benzoxazole derivatives have been investigated for their effects on various known targets, a significant area of future research lies in the identification and validation of novel biological targets and pathways. The diverse biological activities reported for benzoxazoles, including anticancer, antimicrobial, and anti-inflammatory effects, suggest that these compounds may interact with a wide range of cellular machinery. mdpi.comresearchgate.netglobalresearchonline.net

Current research has identified several key biological targets for benzoxazole derivatives, including:

VEGFR Kinase: Involved in angiogenesis, a critical process in tumor growth. mdpi.com

DNA Topoisomerase: Enzymes that regulate the topology of DNA and are essential for cell replication. mdpi.com

PI3Kα: A lipid kinase involved in cell growth, proliferation, and survival. mdpi.com

Future studies will likely employ a variety of approaches to uncover new targets. These may include high-throughput screening of benzoxazole libraries against diverse panels of cell lines and protein targets, as well as chemoproteomics approaches to identify direct binding partners of these compounds within the cell. Understanding the intricate mechanisms of action of this compound-based compounds will be crucial for their development as targeted therapies.

A recent review highlights the numerous biological targets of benzoxazole derivatives, emphasizing their potential in treating a range of diseases from cancer to diabetes and inflammation. researchgate.net The structural similarity of benzoxazoles to purine bases like adenine and guanine suggests that they may target bacterial DNA topoisomerases. researchgate.net

Known Biological TargetAssociated Disease/Process
VEGFR KinaseCancer (Angiogenesis)
DNA TopoisomeraseCancer (Cell Replication)
PI3KαCancer (Cell Growth and Survival)
Bacterial DNA TopoisomerasesBacterial Infections

Advancements in Sustainable Synthesis of Benzoxazole Derivatives

The chemical synthesis of benzoxazole derivatives is an area ripe for innovation, with a growing emphasis on sustainable and environmentally friendly methods. Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. ajchem-a.com

Recent advancements have focused on "green chemistry" approaches to overcome these limitations. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. mdpi.com

Ultrasound-assisted synthesis: Another energy-efficient method that can enhance reaction rates. mdpi.com

Mechanochemical reactions: These solvent-free reactions are carried out by grinding solid reactants together. mdpi.com

Reactions in deep eutectic solvents (DES): These are biodegradable and low-cost alternatives to traditional organic solvents. mdpi.com

Use of green catalysts: Researchers are exploring the use of environmentally benign catalysts, such as fly ash and nanocatalysts, to promote the synthesis of benzoxazoles. ajchem-a.comnih.govresearchgate.net

A study published in 2023 highlighted various well-organized synthetic methodologies for benzoxazole derivatives using different catalysts and reaction conditions, emphasizing the progress in this field since 2018. nih.gov For example, a simple and rapid method using a heterogeneous nanomagnetic catalyst, Fe3O4@SiO2-SO3H, has been developed for the preparation of 2-arylbenzoxazoles without the use of a solvent. ajchem-a.com

These sustainable synthetic methods not only reduce the environmental impact of drug manufacturing but can also lead to more efficient and cost-effective production of this compound and its derivatives.

Sustainable Synthesis MethodKey Advantages
Microwave-assistedReduced reaction time, improved yields
Ultrasound-assistedEnhanced reaction rates, energy efficient
MechanochemicalSolvent-free, reduced waste
Deep Eutectic SolventsBiodegradable, low-cost
Green CatalystsEnvironmentally benign, reusable

Development of Structure-Based Drug Design Strategies

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize drug candidates. This strategy is becoming increasingly important in the development of novel benzoxazole-based therapeutics.

Molecular docking is a key computational technique used in structure-based drug design to predict the binding mode and affinity of a ligand to its target protein. nih.gov This information can be used to:

Identify the key pharmacophoric features required for biological activity.

Guide the modification of the lead compound to improve its potency and selectivity.

Predict potential off-target effects.

For example, in the design of benzoxazole-benzamide conjugates as VEGFR-2 inhibitors, molecular docking studies were used to ensure that the designed compounds fulfilled the pharmacophoric structural features of known VEGFR-2 inhibitors. nih.gov Similarly, molecular modeling and dynamic simulations have been used to explore the structural relationships between 1,2,3-triazole-benzoxazole hybrids and their target enzyme, DprE1. nih.gov

The future development of structure-based drug design strategies for this compound-based compounds will likely involve the integration of multiple computational and experimental techniques, including X-ray crystallography, NMR spectroscopy, and advanced molecular dynamics simulations.

Design StrategyApplicationOutcome
Molecular DockingPrediction of ligand-protein bindingIdentification of key interactions and pharmacophores
Pharmacophore ModelingDesign of new compounds with desired featuresEnhanced potency and selectivity
Molecular Dynamics SimulationsUnderstanding the dynamic behavior of the ligand-protein complexInsights into binding stability and mechanism

Role in Chemical Biology Probes and Biochemical Tools

Beyond their therapeutic potential, benzoxazole derivatives are also valuable tools in chemical biology for probing and understanding biological processes. Their inherent fluorescent properties make them particularly attractive for the development of chemical probes. periodikos.com.brperiodikos.com.br

Benzoxazoles and their extended aromatic analogues, naphthoxazoles, have shown significant potential as fluorescent DNA probes . periodikos.com.brperiodikos.com.br These compounds can bind to DNA, often through intercalation, and exhibit enhanced fluorescence emission upon binding. periodikos.com.br This property can be exploited for various applications, including:

Visualizing DNA in cells and tissues.

Studying DNA-protein interactions.

Developing new diagnostic tools.

A systematic review of articles published between 2012 and 2023 confirmed the potential of benzoxazole and naphthoxazole derivatives as fluorescent DNA probes, with all reported compounds showing increased fluorescence intensity at higher DNA concentrations. periodikos.com.br

Future research in this area will likely focus on the design of benzoxazole-based probes with improved photophysical properties, such as higher quantum yields and longer emission wavelengths, as well as probes that can selectively target specific DNA sequences or structures. The development of such tools will provide new insights into the complex world of cellular biology and may lead to the development of novel diagnostic and therapeutic strategies.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine, and how can reaction yields be improved?

Answer: The synthesis typically involves cyclocondensation of substituted o-aminophenols with carboxylic acid derivatives or their equivalents. For example, a two-step approach may include:

Coupling Reaction: React 3-methoxybenzoic acid with 5-amino-2-hydroxyaniline under acidic conditions (e.g., polyphosphoric acid) to form the benzoxazole core.

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the product.
To improve yields:

  • Optimize stoichiometry (e.g., 1.2 equivalents of 3-methoxybenzoic acid).
  • Monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, LC-MS) confirm the structure of this compound?

Answer:

  • 1H NMR: Key signals include:
    • A singlet at δ 3.85 ppm (methoxy group).
    • Aromatic protons at δ 6.8–8.2 ppm (split into distinct multiplet patterns based on substitution).
    • NH2 protons (broad singlet at δ 5.2–5.5 ppm, if free).
  • LC-MS: Look for [M+H]+ ion at m/z 255.1 (C14H13N2O2). Use C18 reverse-phase HPLC with a gradient of acetonitrile/water (0.1% formic acid) for purity validation (>95%) .

Q. What are the standard protocols for assessing the compound’s solubility and stability in biological buffers?

Answer:

  • Solubility: Perform shake-flask experiments in PBS (pH 7.4) or DMSO/PBS mixtures. Measure via UV-Vis spectroscopy at λmax (~290 nm).
  • Stability: Incubate at 37°C in PBS or simulated gastric fluid. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Use Arrhenius plots for accelerated stability studies .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methoxy positional isomerism) impact the compound’s biological activity?

Answer: Comparative SAR studies show:

Substituent PositionActivity Trend (Example Target)
3-Methoxyphenyl (target compound)Moderate kinase inhibition (IC50 ~ 1.2 µM)
4-Bromo-3-methylphenyl (analog)Enhanced selectivity (IC50 ~ 0.8 µM)
3,4-Dichlorophenyl (analog)Higher cytotoxicity (IC50 ~ 0.5 µM) but increased toxicity
Methodology:
  • Synthesize analogs via Suzuki-Miyaura coupling for halogenated derivatives.
  • Test activity in enzyme inhibition assays (e.g., fluorescence polarization) .

Q. How can computational modeling resolve contradictions in reported binding affinities for adenosine A2A receptor antagonism?

Answer: Discrepancies may arise from protonation states or binding pocket flexibility.

  • Docking Workflow:
    • Prepare receptor (PDB: 5NM4) with Schrödinger Maestro.
    • Generate ligand conformers (OMEGA).
    • Perform induced-fit docking (IFD) to account for side-chain flexibility.
  • Analysis: Compare ΔG values and hydrogen-bond interactions (e.g., benzoxazole-NH2 with Thr88). Validate with mutagenesis studies .

Q. What strategies mitigate toxicity concerns observed in in vivo studies of benzoxazole derivatives?

Answer:

  • Metabolic Profiling: Use liver microsomes (human/rat) to identify toxic metabolites (e.g., reactive quinones).
  • Structural Mitigation: Introduce electron-withdrawing groups (e.g., -CF3) to block metabolic hotspots.
  • In Vivo Testing: Conduct acute toxicity studies (OECD 423) with staggered dosing (10–100 mg/kg) .

Q. How can crystallography (e.g., SHELX refinements) resolve ambiguities in the compound’s solid-state structure?

Answer:

  • Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).
  • Refinement: Apply SHELXL-2018 with anisotropic displacement parameters for non-H atoms.
  • Validation: Check R1 (<5%) and wR2 (<12%) values. Use ORTEP-3 for thermal ellipsoid visualization .

Q. What experimental and computational approaches validate the compound’s role as a fluorescent probe?

Answer:

  • Fluorescence Assays: Measure quantum yield (quinine sulfate as standard) and Stokes shift in varying solvents.
  • TD-DFT Calculations: Predict excitation/emission wavelengths (Gaussian 16, B3LYP/6-31G*).
  • Biological Validation: Image subcellular localization (e.g., mitochondria) in live cells via confocal microscopy .

Q. Tables for Reference

Table 1: Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/Features
1H NMR δ 3.85 (s, OCH3), δ 6.8–8.2 (aromatic), δ 5.3 (NH2)
LC-MS [M+H]+: 255.1, tR = 14.05 min (C18)

Table 2: Comparative IC50 Values for Structural Analogs

AnalogSubstituentIC50 (µM)Toxicity (LD50, mg/kg)
Target3-OCH31.2>100
14-Br, 3-CH30.875
23,4-Cl20.550

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2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.